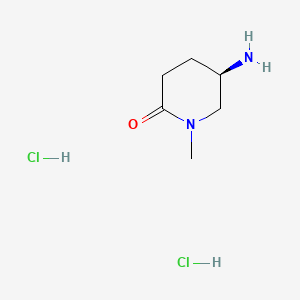

(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride

Description

(5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride is a chiral piperidinone derivative characterized by a stereospecific amino group at the 5-position and a methyl group at the 1-position of the piperidin-2-one ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structural features are critical for interactions with biological targets, particularly in neurological and oncological pathways.

Properties

Molecular Formula |

C6H14Cl2N2O |

|---|---|

Molecular Weight |

201.09 g/mol |

IUPAC Name |

(5R)-5-amino-1-methylpiperidin-2-one;dihydrochloride |

InChI |

InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H/t5-;;/m1../s1 |

InChI Key |

AEKSLRDYWGDCMN-ZJIMSODOSA-N |

Isomeric SMILES |

CN1C[C@@H](CCC1=O)N.Cl.Cl |

Canonical SMILES |

CN1CC(CCC1=O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Amination of 1-Methylpiperidin-2-one

One straightforward synthetic approach involves the direct amination of commercially available 1-methylpiperidin-2-one with ammonia under acidic conditions:

- Procedure: React 1-methylpiperidin-2-one with excess ammonia in the presence of hydrochloric acid.

- Outcome: The amino group is introduced at the 5-position, and the compound is isolated as the dihydrochloride salt.

- Advantages: This method is relatively simple and uses commercially available starting materials.

- Limitations: Control of stereochemistry (ensuring the 5R configuration) may require chiral catalysts or resolution steps.

Cyclization Strategies Using Organometallic Intermediates

Advanced synthetic routes use organometallic chemistry to build the piperidine ring with precise substitution:

- Key Steps:

- Preparation of β-aminoalkyl zinc iodides.

- Copper-catalyzed allylation with chlorinated precursors.

- Intramolecular cyclization induced by bases such as sodium hydride.

- Result: Formation of 5-methylene piperidines that can be hydrogenated to yield 5-methyl-2-substituted piperidines with stereochemical control.

- Example: Hydrogenation of protected piperidines yields diastereomerically enriched 5-methyl derivatives, which can be further functionalized to introduce the amino group at the 5-position.

- Reference: This method is detailed in organometallic synthesis studies, showing yields between 55% and 85% for intermediate piperidines.

Palladium-Catalyzed Allylic Amination and Michael Addition

- Method:

- Starting from bromo-acetal derivatives, diethyl malonate is reacted under basic conditions.

- Subsequent saponification, Mannich reaction, and esterification steps produce intermediates.

- Palladium-catalyzed allylic amination with benzylamine introduces the amino substituent.

- Advantages: This route allows for the introduction of amino groups with high regioselectivity.

- Applications: Used for synthesizing 5-substituted piperidines with functional groups suitable for further derivatization.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct amination of 1-methylpiperidin-2-one | 1-methylpiperidin-2-one, ammonia | Hydrochloric acid | Acidic aqueous, reflux | Moderate | Requires stereochemical control |

| Organometallic cyclization | β-aminoalkyl zinc iodide, chlorinated precursors | Copper catalyst, sodium hydride | Room temp to reflux | 55-85 | Enantiomerically enriched products possible |

| Palladium-catalyzed allylic amination | Bromo-acetal, diethyl malonate, benzylamine | Pd catalyst, sodium ethoxide | Basic conditions, reflux | Moderate to good | High regioselectivity |

| Microwave-assisted ring opening | Guanidinosuccinimide, amines | Microwave irradiation, acetonitrile | 170 °C, 25 min | Up to 58 (related compounds) | Rapid, one-pot synthesis |

Research Findings and Analysis

- The direct amination method is practical but often requires additional steps to ensure enantiomeric purity of the (5R) isomer.

- Organometallic and palladium-catalyzed methods provide routes to stereochemically defined intermediates, which can be converted to the target compound.

- Microwave-assisted synthesis accelerates reaction times and can improve yields in related piperidine derivatives, suggesting potential for adaptation to this compound.

- The dihydrochloride salt formation is generally achieved by treating the free base with hydrochloric acid in aqueous or alcoholic solvents, enhancing solubility and stability.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-amino-1-methyl-piperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a chiral ligand in asymmetric synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Medicine: It is investigated for its potential therapeutic effects, including neuroprotective properties and as a component in drug formulations.

Industry: The compound is used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of (5R)-5-amino-1-methyl-piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, leading to neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

- Structure: Differs in the position of the amino group (4-aminomethyl vs. 5-amino) but retains the 1-methyl-piperidin-2-one core.

- Applications : Used in material science for engineering thermally stable polymers and in agrochemical research .

- Key Contrast: The aminomethyl group at position 4 alters electronic properties and hydrogen-bonding capacity compared to the 5-amino group in the target compound.

Methyl (2S,5S)-(1-Methyl-5-amino-piperidin-2-yl)-acetate Dihydrochloride

- Structure: Shares the 5-amino and 1-methyl groups but includes an ester moiety.

- Synthesis: Prepared via reaction with methanol HCl, yielding 97% purity .

- Physicochemical Properties :

Pharmacological Activity Comparisons

Vanoxerine Dihydrochloride (GBR-12909)

- Structure : A piperidine-based dopamine reuptake inhibitor.

- Activity: IC50 values of 3.79–4.04 µM in hepatocellular carcinoma cells (QGY7703, Huh7) .

- Mechanism : Broad-spectrum CDK2/4/6 inhibition, contrasting with the target compound’s uncharacterized kinase activity .

AG337 (Thymidylate Synthase Inhibitor)

Biological Activity

(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and applications in research and medicine.

The compound is characterized by its piperidine structure, which is known for its ability to interact with various biological targets. Its dihydrochloride form enhances its solubility and stability in biological systems.

The mechanism of action of (5R)-5-amino-1-methyl-piperidin-2-one involves its interaction with specific receptors and enzymes. It may modulate the activity of these molecular targets, leading to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain phospholipases, which are enzymes involved in lipid metabolism and signaling pathways .

- Receptor Binding : It may bind to neurotransmitter receptors, influencing synaptic transmission and potentially leading to therapeutic effects in neurological disorders .

Biological Activities

Research indicates that (5R)-5-amino-1-methyl-piperidin-2-one exhibits a range of biological activities:

- Antitumor Activity : Studies have demonstrated that the compound can inhibit the growth of cancer cell lines, suggesting potential as an anticancer agent .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases .

- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against certain pathogens, although further studies are needed to confirm these findings.

Research Findings

A summary of key research findings related to the biological activity of (5R)-5-amino-1-methyl-piperidin-2-one is presented in Table 1.

Case Studies

Several case studies have explored the pharmacological potential of (5R)-5-amino-1-methyl-piperidin-2-one:

- Neuroblastoma Study : A study investigated the effects of this compound on SH-SY5Y cells, revealing significant inhibition of cell proliferation and induction of apoptosis through caspase activation.

- Phospholipidosis Prediction : Another study highlighted its role as a predictive marker for drug-induced phospholipidosis through inhibition of lysosomal phospholipase A2 activity .

- Combination Therapy : Research indicated that combining (5R)-5-amino-1-methyl-piperidin-2-one with existing cancer therapies enhanced overall efficacy, suggesting its potential as an adjunctive treatment .

Q & A

Q. What are the recommended synthetic routes for (5R)-5-amino-1-methyl-piperidin-2-one dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves chiral resolution or asymmetric catalysis to achieve the (5R)-stereochemistry. Key steps include:

- Piperidine Ring Formation : Cyclization of precursor amines under acidic conditions, followed by dihydrochloride salt formation via HCl treatment (e.g., refluxing in ethanol with HCl gas) .

- Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during salt formation reduce side reactions .

- Catalyst Screening : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance enantiomeric excess .

- DOE (Design of Experiments) : Systematically vary solvent polarity (e.g., water vs. ethanol), stoichiometry, and reaction time to maximize yield (>90%) and purity (>98% HPLC) .

Q. What analytical techniques are most reliable for confirming the stereochemical configuration and purity of (5R)-5-amino-1-methyl-piperidin-2-one dihydrochloride?

- Methodological Answer :

- Chiral HPLC : Employ a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to resolve enantiomers and confirm the (5R)-configuration .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the piperidine ring to verify stereochemistry .

- Mass Spectrometry (HRMS) : Compare experimental vs. theoretical molecular weights (e.g., CHNO·2HCl; MW 223.12) to confirm purity .

Q. How should (5R)-5-amino-1-methyl-piperidin-2-one dihydrochloride be stored to ensure long-term stability?

- Methodological Answer :

- Storage Conditions :

- Temperature : -20°C in airtight, light-resistant containers to prevent hydrolysis .

- Solvent Stability : Store in anhydrous ethanol or DMSO at -80°C for >1 year without degradation .

- Monitoring : Conduct periodic HPLC analyses to detect decomposition (e.g., amine oxidation or HCl loss) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and mass spectrometry data when characterizing this compound?

- Methodological Answer :

- Data Reconciliation :

NMR Artifacts : Check for solvent peaks (e.g., residual DMSO-d) or water contamination that may obscure signals .

Ionization Efficiency in MS : Use matrix-assisted laser desorption/ionization (MALDI) to improve detection of the dihydrochloride form, which may fragment poorly in ESI .

Cross-Validation : Compare results with X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation .

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Range : Incubate the compound in buffers (pH 1–10) at 37°C for 72 hours, then quantify degradation via UV-Vis or LC-MS .

- Thermal Stress : Heat samples to 50–80°C and monitor HCl loss via titration or ion chromatography .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions .

Q. How can computational methods (e.g., DFT or MD simulations) predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate the energy barrier for amine deprotonation or ring-opening reactions in aqueous environments .

- Molecular Dynamics (MD) : Simulate binding affinity to target enzymes (e.g., aminopeptidases) using force fields like AMBER or CHARMM .

- ADMET Prediction : Use tools like SwissADME to estimate permeability, solubility, and metabolic pathways .

Q. What strategies mitigate contradictions in biological activity data across different assay formats (e.g., cell-based vs. enzyme-inhibition assays)?

- Methodological Answer :

- Assay Optimization :

- Cell Permeability : Use efflux transporter inhibitors (e.g., cyclosporin A) to enhance intracellular compound concentration .

- Enzyme Purity : Ensure recombinant enzymes are >95% pure (SDS-PAGE) to avoid off-target interference .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., puromycin for translation inhibition) to standardize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.